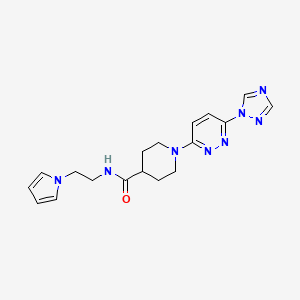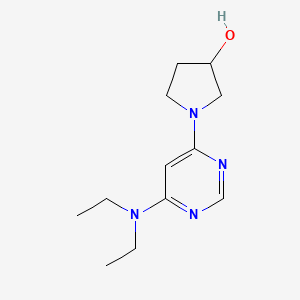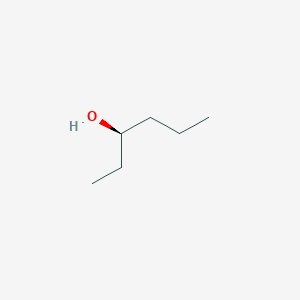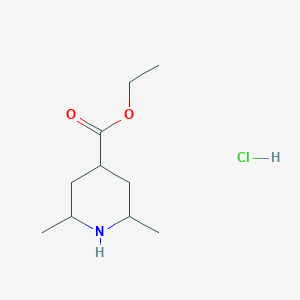![molecular formula C9H19ClN2O3S B2722008 Methyl 3-[(2-amino-3-methylsulfanylpropanoyl)-methylamino]propanoate;hydrochloride CAS No. 2413869-68-6](/img/structure/B2722008.png)
Methyl 3-[(2-amino-3-methylsulfanylpropanoyl)-methylamino]propanoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(2-amino-3-methylsulfanylpropanoyl)-methylamino]propanoate;hydrochloride is a useful research compound. Its molecular formula is C9H19ClN2O3S and its molecular weight is 270.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Chemistry and Derivative Formation
Synthesis of 3-(Phenylsulfonimidoyl)propanoate Derivatives : This research by Tye and Skinner (2002) discusses the synthesis of a range of 3-(phenylsulfonimidoyl)propanoate derivatives, including strategies for the imination of sulfoxide methyl 3-(penylsulfinyl)propanoate. The study provides insights into the conformational properties of pseudo-dipeptides formed in the process (Tye & Skinner, 2002).
Heterocyclic Synthesis : Klutchko et al. (1974) developed a novel synthesis for 3-substituted chromones using o-hydroxy-ω-(methylsulfinyl)acetophenones. This process is significant for producing compounds with potential applications in medicinal chemistry (Klutchko et al., 1974).
Synthesis of 5-Aryl-1,4,2-dithiazolium Salts : Yonemoto et al. (1990) explored the synthesis of these salts, important for various chemical transformations. The methodology developed could be crucial for the synthesis of compounds containing the Methyl 3-[(2-amino-3-methylsulfanylpropanoyl)-methylamino]propanoate structure (Yonemoto et al., 1990).
Pharmacology and Drug Development
Asymmetric Synthesis of Amino Acids : Research by Oppolzer, Tamura, and Deerberg (1992) focuses on the asymmetric synthesis of α‐amino acids and α‐N‐hydroxyamino acids, demonstrating the compound's relevance in pharmaceutical applications (Oppolzer et al., 1992).
Computational Peptidology for Antifungal Tripeptides : Flores-Holguín, Frau, and Glossman-Mitnik (2019) employed conceptual density functional theory to study the molecular properties of antifungal tripeptides. This research has implications for drug design, where the chemical structure could play a role (Flores-Holguín et al., 2019).
Biocatalysis of S-3-amino-3-phenylpropionic acid : Li et al. (2013) explored the biocatalysis of S-3-amino-3-phenylpropionic acid, highlighting its importance as a pharmaceutical intermediate. This study can provide insights into the biocatalytic potential of related compounds (Li et al., 2013).
Mécanisme D'action
Mode of Action
The mode of action of EN300-26573163 involves its interaction with its targets, leading to changes in cellular processes
Biochemical Pathways
EN300-26573163 may affect various biochemical pathways within the cell The specifics of these pathways and their downstream effects are not yet fully understood
Action Environment
Environmental factors can influence the action, efficacy, and stability of EN300-26573163 . These factors could include pH, temperature, and the presence of other molecules. Understanding these influences can help optimize the use of this compound.
Propriétés
IUPAC Name |
methyl 3-[(2-amino-3-methylsulfanylpropanoyl)-methylamino]propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S.ClH/c1-11(5-4-8(12)14-2)9(13)7(10)6-15-3;/h7H,4-6,10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKJKRQKADMTCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)OC)C(=O)C(CSC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2721925.png)



![4-Methyl-3-[[2-(methylsulfinylmethyl)anilino]methyl]benzenesulfonyl fluoride](/img/structure/B2721934.png)



![Ethyl 5-cyano-6-[(2,4-dichlorophenyl)sulfanyl]-2-phenylnicotinate](/img/structure/B2721942.png)
![1-{[1-(1,3-Thiazole-4-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2721943.png)
![1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721944.png)
![2-methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2721945.png)

![2-methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2721948.png)